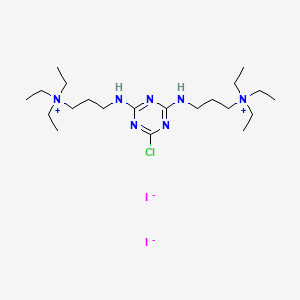
1-Propanaminium, 3,3'-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) is a complex organic compound featuring a triazine ring substituted with chloro and diimino groups, linked to propanaminium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) typically involves the reaction of 6-chloro-1,3,5-triazine with diimino compounds under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the addition of triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, amines, and other organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The triazine ring and its substituents play a crucial role in determining the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N,N-trimethyl-1-propanaminium: A simpler analog with similar structural features but lacking the triazine ring.
6-Chloro-N,N’-(cyclopropyl)-[1,3,5]triazine-2,4-diamine: Another triazine derivative with different substituents and properties.
Propazine: A triazine herbicide with structural similarities but different applications.
Uniqueness
1-Propanaminium, 3,3’-((6-chloro-1,3,5-triazine-2,4-diyl)diimino)bis(N,N,N-triethyl-, diiodide) is unique due to its combination of a triazine ring with propanaminium moieties, providing distinct chemical and biological properties
Properties
CAS No. |
63979-35-1 |
|---|---|
Molecular Formula |
C21H44ClI2N7 |
Molecular Weight |
683.9 g/mol |
IUPAC Name |
3-[[4-chloro-6-[3-(triethylazaniumyl)propylamino]-1,3,5-triazin-2-yl]amino]propyl-triethylazanium;diiodide |
InChI |
InChI=1S/C21H44ClN7.2HI/c1-7-28(8-2,9-3)17-13-15-23-20-25-19(22)26-21(27-20)24-16-14-18-29(10-4,11-5)12-6;;/h7-18H2,1-6H3,(H2,23,24,25,26,27);2*1H/q+2;;/p-2 |
InChI Key |
JQYLYGFSUFDCGW-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCCNC1=NC(=NC(=N1)Cl)NCCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


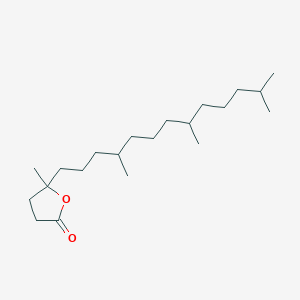
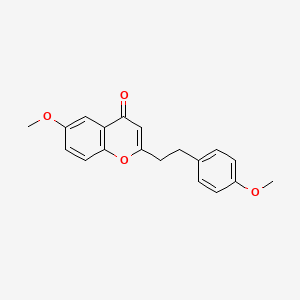

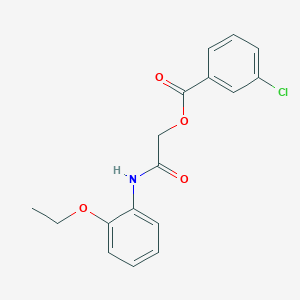
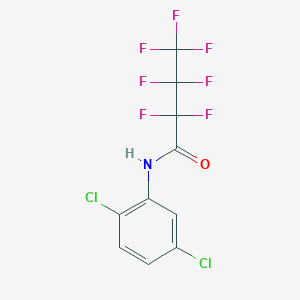
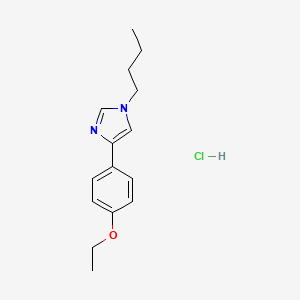
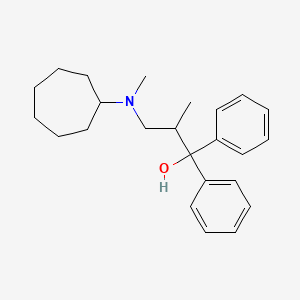
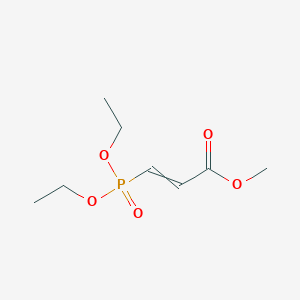
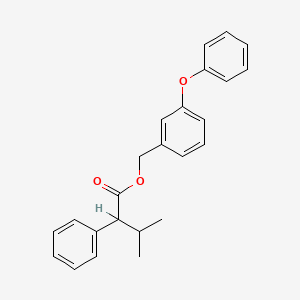
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
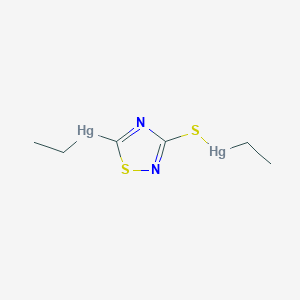
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
